chemical structure and properties of N-(5-Formylthiazol-2-YL)acetamide
chemical structure and properties of N-(5-Formylthiazol-2-YL)acetamide
An In-depth Technical Guide to N-(5-Formylthiazol-2-YL)acetamide: Structure, Synthesis, and Applications
Abstract
N-(5-Formylthiazol-2-yl)acetamide is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive formyl group appended to an acetamido-substituted thiazole ring, makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications, particularly in the development of novel therapeutic agents. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Chemical Identity and Physicochemical Properties
N-(5-Formylthiazol-2-yl)acetamide is an organic compound belonging to the thiazole family. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. The presence of the electron-withdrawing formyl (-CHO) group at the C5 position and the electron-donating acetamido (-NHCOCH₃) group at the C2 position creates a unique electronic profile that dictates its reactivity and utility as a synthetic intermediate.
Table 1: Chemical Identifiers for N-(5-Formylthiazol-2-YL)acetamide
| Identifier | Value | Source |
| IUPAC Name | N-(5-formyl-1,3-thiazol-2-yl)acetamide | |
| CAS Number | 33015-87-7 | |
| Molecular Formula | C₆H₆N₂O₂S | |
| Canonical SMILES | CC(=O)NC1=NC=C(S1)C=O | |
| InChI | InChI=1S/C6H6N2O2S/c1-3(9)8-6-7-4(2-10)5-11-6/h2,5H,1H3,(H,8,9) |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 170.19 g/mol | |
| Appearance | Light yellow to yellow crystalline powder | |
| Melting Point | 235-240 °C (decomposes) | |
| Solubility | Soluble in DMSO | |
| Purity | ≥97% |
Synthesis and Characterization
The most common and efficient method for synthesizing N-(5-Formylthiazol-2-yl)acetamide is through the Vilsmeier-Haack formylation of the precursor, N-(thiazol-2-yl)acetamide. This reaction is a cornerstone of organic synthesis for introducing formyl groups onto electron-rich aromatic rings.
Synthetic Pathway: The Vilsmeier-Haack Reaction
The reaction proceeds by activating N-(thiazol-2-yl)acetamide with the Vilsmeier reagent, which is formed in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The electron-rich C5 position of the thiazole ring then attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent aqueous workup and hydrolysis of this intermediate yields the desired aldehyde product. The choice of DMF and POCl₃ is critical; DMF serves as both the solvent and the source of the formyl group, while POCl₃ is the activating agent for generating the highly electrophilic chloroiminium cation (Vilsmeier reagent).
Caption: Vilsmeier-Haack synthesis workflow for N-(5-Formylthiazol-2-yl)acetamide.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
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N-(thiazol-2-yl)acetamide (1 equiv.)
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Phosphoryl chloride (POCl₃) (2-3 equiv.)
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Anhydrous N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Deionized water
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0 °C using an ice bath.
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Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir for 30 minutes at 0 °C.
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Substrate Addition: Dissolve N-(thiazol-2-yl)acetamide in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice. This step hydrolyzes the iminium intermediate and must be done carefully.
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Neutralization: Carefully neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product often precipitates during this step.
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Extraction & Isolation: If the product precipitates, it can be collected by filtration, washed with cold water, and dried. If it remains in solution, extract the aqueous layer multiple times with dichloromethane (DCM).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a yellow crystalline solid.
Purity and Structural Characterization
The identity and purity of the synthesized N-(5-Formylthiazol-2-yl)acetamide must be confirmed through standard analytical techniques:
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¹H NMR: To confirm the presence of all protons and their chemical environments (acetamide CH₃, aldehyde CHO, and thiazole ring CH).
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¹³C NMR: To verify the number of unique carbon atoms in the molecule.
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Mass Spectrometry (MS): To confirm the molecular weight (m/z = 170.19).
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the aldehyde (~1680 cm⁻¹) and the amide (~1690-1710 cm⁻¹), and the N-H stretch of the amide (~3200-3300 cm⁻¹).
Reactivity and Synthetic Utility
The chemical behavior of N-(5-Formylthiazol-2-yl)acetamide is dominated by the reactivity of its formyl group, making it an excellent electrophilic partner in various chemical transformations.
Caption: Key reactive pathways of the formyl group on the thiazole scaffold.
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Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield substituted amines. This is a powerful method for introducing diverse side chains.
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Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the formyl group into a carbon-carbon double bond, creating vinyl-thiazole derivatives.
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Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., malonates, cyanoacetates) in reactions like the Knoevenagel condensation to extend the carbon skeleton.
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Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, N-(2-acetamidothiazole-5-yl)carboxylic acid, which is another valuable intermediate for amide bond formation.
Applications in Drug Discovery
The N-(5-Formylthiazol-2-yl)acetamide scaffold is a privileged structure in medicinal chemistry. The thiazole ring is a known bioisostere for other aromatic systems and can participate in crucial hydrogen bonding and hydrophobic interactions with biological targets. Its derivatives have been explored for a range of therapeutic activities.
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Kinase Inhibitors: The scaffold serves as a key building block for synthesizing ATP-competitive kinase inhibitors. The thiazole core can mimic the hinge-binding motif of purines, while modifications derived from the formyl group can be tailored to occupy specific pockets in the kinase active site.
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Antimicrobial Agents: Thiazole derivatives have a long history as antimicrobial agents. The ability to easily diversify the C5 position of N-(5-Formylthiazol-2-yl)acetamide allows for the rapid generation of libraries of compounds to be screened against bacterial and fungal pathogens.
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Other Therapeutic Areas: Its derivatives are also investigated as anti-inflammatory, antiviral, and anticancer agents, highlighting the versatility of this chemical scaffold.
Safety and Handling
N-(5-Formylthiazol-2-yl)acetamide should be handled in accordance with standard laboratory safety procedures.
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Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.
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Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.
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Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.
Conclusion
N-(5-Formylthiazol-2-yl)acetamide is a high-value synthetic intermediate whose importance is rooted in its straightforward synthesis and the versatile reactivity of its formyl group. Its stable yet reactive nature allows for its use as a foundational scaffold for constructing diverse molecular libraries. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties and chemical behavior is essential for unlocking its full potential in the creation of novel, biologically active compounds.
References
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PubChem. (n.d.). N-(5-formylthiazol-2-yl)acetamide. Retrieved from [Link]
